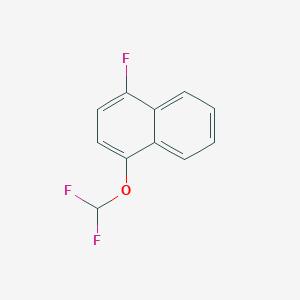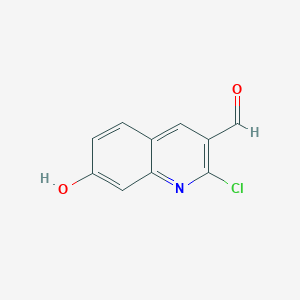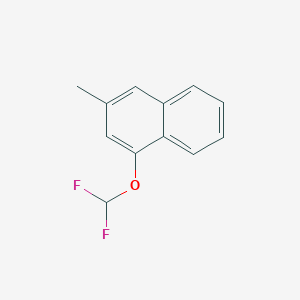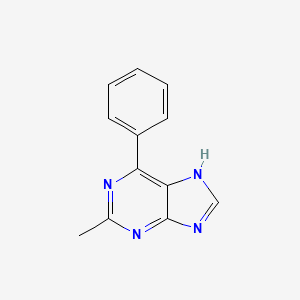
8-Hydroxyquinoline-5-carbaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxyquinoline-5-carbaldehyde hydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a quinoline ring fused with a phenol ring, with a hydroxyl group at position 8 and an aldehyde group at position 5. The hydrochloride form enhances its solubility and stability, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-carbaldehyde hydrochloride typically involves the following steps:
Starting Material: The process begins with 8-hydroxyquinoline.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group at position 8 can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation can be achieved using bromine (Br2) in chloroform, while alkylation can be done using alkyl halides in the presence of a base.
Major Products:
Oxidation: 8-Hydroxyquinoline-5-carboxylic acid.
Reduction: 8-Hydroxyquinoline-5-methanol.
Substitution: Various halogenated or alkylated derivatives of 8-hydroxyquinoline.
科学的研究の応用
8-Hydroxyquinoline-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and as a chelating agent for metal ions.
作用機序
The mechanism of action of 8-hydroxyquinoline-5-carbaldehyde hydrochloride involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. In medicinal applications, the compound can inhibit enzymes and proteins involved in disease pathways, such as those in cancer and neurodegenerative diseases.
類似化合物との比較
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: A water-soluble derivative used in various industrial applications.
Uniqueness: 8-Hydroxyquinoline-5-carbaldehyde hydrochloride is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow for diverse chemical modifications and applications. Its hydrochloride form further enhances its solubility and stability, making it more versatile in research and industrial applications.
特性
CAS番号 |
57434-87-4 |
|---|---|
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC名 |
8-hydroxyquinoline-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H7NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-6,13H;1H |
InChIキー |
ZJONKYPLPDYTCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)


![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)

![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)



